molecular formula C8H5IN2 B2663516 7-Iodoquinazoline CAS No. 1425310-59-3

7-Iodoquinazoline

Cat. No.: B2663516
CAS No.: 1425310-59-3
M. Wt: 256.046
InChI Key: CZVMHCJFWOFIJB-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Organic Synthesis and Chemical Diversity

The quinazoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the fields of medicinal chemistry and materials science. mdpi.comvulcanchem.com Its unique structure allows for a wide array of chemical modifications, leading to a vast diversity of compounds with a broad spectrum of biological activities and material properties. nih.govbohrium.com The versatility of the quinazoline framework lies in its ability to interact with various biological targets through mechanisms like hydrogen bonding and π-stacking. vulcanchem.com

Quinazoline derivatives are integral components of numerous FDA-approved drugs, particularly as tyrosine kinase inhibitors in cancer therapy, such as gefitinib, erlotinib, and vandetanib. vulcanchem.comscielo.br Beyond oncology, these compounds have demonstrated potential in treating a range of conditions including Alzheimer's disease, hypertension, inflammation, and various infections. mdpi.combohrium.comscielo.br The ability to introduce diverse functional groups onto the quinazoline nucleus allows for the fine-tuning of their pharmacological profiles. mdpi.com In materials science, quinazolines are explored for their potential in developing light-emitting materials for electronic devices and other functional materials. nih.gov

Overview of Halogenation Strategies in Heterocyclic Systems

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis, particularly for heterocyclic compounds. nih.gov Halogenated heterocycles are crucial intermediates, serving as versatile building blocks for creating more complex molecules through various cross-coupling reactions. mdpi.comnih.gov The presence of a halogen atom can significantly influence a molecule's physical, chemical, and biological properties. rsc.org

Several strategies are employed for the halogenation of heterocyclic systems:

Electrophilic Halogenation: This is a common method where an electron-rich heterocycle reacts with an electrophilic halogen source. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic ring and any existing substituents. rsc.org

Nucleophilic Halogenation: This approach is often used for electron-deficient heterocycles, such as those containing N-oxides. The N-oxide is activated, followed by the addition of a nucleophilic halogen source. researchgate.net

Sandmeyer-type Reactions: This involves the conversion of an amino group on the heterocycle to a diazonium salt, which is then displaced by a halide.

Directed Halogenation: In this strategy, a directing group on the heterocyclic scaffold guides the halogenating agent to a specific position, enabling high regioselectivity. rsc.orgrsc.org

Historical Development of Quinazoline Synthesis and Functionalization

The history of quinazoline chemistry dates back to 1869, when Griess first synthesized a quinazoline derivative. nih.govnih.gov The parent compound, quinazoline, was synthesized later by Bischler and Lang. scispace.com Early methods for quinazoline synthesis often required harsh reaction conditions.

Over the decades, numerous synthetic methods have been developed to construct the quinazoline core. openmedicinalchemistryjournal.com These include named reactions like the Niementowski, Bischler, and Riedel syntheses. openmedicinalchemistryjournal.com The development of transition-metal-catalyzed reactions in the latter half of the 20th century revolutionized the functionalization of the quinazoline scaffold. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, have become indispensable tools for introducing a wide variety of substituents onto pre-halogenated quinazolines. mdpi.comnih.gov These methods offer high efficiency and functional group tolerance, allowing for the synthesis of complex and diverse quinazoline libraries. mdpi.com More recently, there has been a focus on developing more environmentally friendly and atom-economical synthetic routes, including multicomponent reactions and C-H activation strategies. openmedicinalchemistryjournal.comnih.gov The ongoing development of novel synthetic methodologies continues to expand the chemical space accessible from the versatile quinazoline scaffold. chim.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVMHCJFWOFIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 7 Iodoquinazoline and Its Derivatives

Tabulated Physicochemical Data

Below is a table summarizing key physicochemical properties for 7-iodoquinazoline and some of its derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogP
4-Chloro-7-iodoquinazoline202197-78-2C₈H₄ClIN₂290.493.2
2,4-Dichloro-7-iodoquinazoline959237-34-4C₈H₃Cl₂IN₂324.933.78
This compound-2,4(1H,3H)-dione959236-72-7C₈H₅IN₂O₂288.04N/A
8-Iodoquinazoline-2,4(1H,3H)-dione959236-79-4C₈H₅IN₂O₂288.04N/A
4-Chloro-5-iodoquinazoline959237-13-9C₈H₄ClIN₂290.49N/A
2-Chloro-6-iodoquinazoline1388040-50-3C₈H₄ClIN₂290.49N/A

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound derivatives, characteristic signals for the aromatic protons on the quinazoline core would be observed. For example, in a 6-iodo-2-thienylquinazolin-4(3H)-one derivative, the quinazoline protons appear in the aromatic region of the spectrum. researchgate.net

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In iodoquinazoline derivatives containing a carbonyl group, such as 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one, a characteristic C=O stretching frequency would be observed around 1680 cm⁻¹. scialert.net The presence of N-H bonds in quinazolinone derivatives would also give rise to characteristic stretching frequencies. scialert.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For iodoquinazoline derivatives, the mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of chlorine, if present, can also be observed. scialert.net

Role of 7 Iodoquinazoline As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Quinazoline (B50416) Derivatives

Halogenated quinazolines, including 7-iodoquinazoline, are crucial intermediates for the synthesis of polysubstituted quinazoline derivatives. researchgate.netmdpi.com The carbon-iodine bond at the 7-position is particularly amenable to various metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups. researchgate.netmdpi.com This versatility allows for the strategic modification of the quinazoline core to develop advanced derivatives with tailored properties. mdpi.com For instance, the synthesis of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-one derivatives highlights the utility of substituted quinazolines in creating complex, multi-ring structures. researchgate.net The ability to selectively functionalize the 7-position makes this compound a powerful precursor for generating novel compounds with potential applications in various fields. mdpi.com

Scaffolds for Chemical Library Generation

The strategic importance of this compound extends to its use as a scaffold for the generation of chemical libraries. Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads and biological probes. nih.govnih.gov The reactivity of the C-I bond allows for the parallel synthesis of a large number of quinazoline analogues by introducing a variety of building blocks through cross-coupling reactions. This approach facilitates the rapid exploration of the chemical space around the quinazoline core.

For example, a library of 4-arylquinazolines can be generated from a common this compound precursor, enabling the systematic investigation of structure-activity relationships. researchgate.net DNA-encoded chemical libraries (DELs), which link chemical structures to unique DNA tags, represent an advanced application where versatile scaffolds like this compound are highly valuable. chemrxiv.orgethz.ch The ability to create large, diverse libraries from a single, readily accessible starting material is a significant advantage in modern drug discovery and chemical biology. nih.gov

Applications in the Synthesis of Complex Organic Architectures

The concept of "organic architecture" in chemistry refers to the design and construction of complex, three-dimensional molecular structures with specific functions. archdaily.com this compound serves as a key building block in the assembly of such intricate architectures. musechem.com Its rigid, planar structure, combined with the reactive iodine handle, allows for its incorporation into larger, multi-component systems.

The synthesis of molecules with defined spatial arrangements and electronic properties often relies on the precise and predictable reactivity of intermediates like this compound. By strategically employing cross-coupling reactions, chemists can connect the quinazoline core to other aromatic or heterocyclic systems, creating extended π-conjugated structures or intricate three-dimensional frameworks. This approach is fundamental to the construction of molecules with tailored functions, moving beyond simple derivatives to create truly complex and sophisticated organic architectures.

Development of Functionalized Materials (Excluding Medicinal/Biological Applications)

Beyond its role in life sciences, this compound is a valuable precursor for the development of functionalized materials with unique optical and electronic properties. researchgate.net The ability to introduce various substituents onto the quinazoline core allows for the fine-tuning of these properties, leading to applications in materials science.

Optoelectronic materials are capable of converting electrical signals into optical signals and vice versa. syronoptics.comossila.comsigmaaldrich.com Quinazoline derivatives are of interest in this field due to their electron-accepting nature, making them suitable components in "push-pull" systems that exhibit interesting photophysical properties. researchgate.net Polyhalogenated quinazolines, including those with iodine at the 7-position, are important starting materials for creating polysubstituted fluorescent quinazolines. researchgate.netresearchgate.net

The introduction of aryl or hetaryl groups with extended π-conjugated systems through cross-coupling reactions can lead to materials with electroluminescent properties. researchgate.net These materials have potential applications in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The versatility of this compound allows for the systematic modification of the molecular structure to optimize properties like emission wavelength and quantum efficiency. researchgate.netossila.com

Fluorescent sensors are molecules designed to detect the presence of specific analytes through a change in their fluorescence properties. nih.govmdpi.comnih.gov The quinazoline scaffold can be incorporated into the design of such sensors. By attaching a recognition unit for a particular analyte to the 7-position of the quinazoline ring, it is possible to create a sensor where the binding event modulates the fluorescence of the quinazoline core.

For example, quinoline-tagged fluorescent probes have been developed for the sensing of nitro-phenolic compounds and metal ions. rsc.org Similarly, the functionalization of this compound could lead to the development of novel sensors for a variety of targets. The sensitivity and selectivity of these sensors can be tuned by altering the substituent introduced at the 7-position, demonstrating the adaptability of this building block in the creation of advanced chemical sensors. mdpi.com

Optoelectronic Materials

Integration into Multistep Synthesis Pathways

This compound is a key component in multistep synthesis, which involves a sequence of chemical reactions to construct a complex target molecule from simpler starting materials. savemyexams.comlibretexts.orgsathyabama.ac.inphysicsandmathstutor.com The reliability and predictability of reactions involving the C-I bond make this compound a dependable intermediate in lengthy synthetic routes.

Spectroscopic and Analytical Methodologies for Characterization of 7 Iodoquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 7-Iodoquinazoline, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are used to assign the signals corresponding to each hydrogen and carbon atom in the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis provides information on the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals for each of its five aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent.

The protons on the pyrimidine (B1678525) ring (H-2 and H-4) are expected to be the most deshielded due to the adjacent nitrogen atoms, appearing furthest downfield. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will have their chemical shifts influenced by the iodine atom at the C-7 position. The H-6 and H-8 protons, being ortho to the iodine atom, will show characteristic splitting patterns. Specifically, H-8 is expected to appear as a doublet, H-6 as a doublet of doublets, and H-5 as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~9.3 Singlet (s) -
H-4 ~9.2 Singlet (s) -
H-8 ~8.4 Doublet (d) J ≈ 1.5-2.0 Hz (meta coupling)
H-6 ~8.0 Doublet of Doublets (dd) J ≈ 8.5-9.0 Hz, 1.5-2.0 Hz
H-5 ~7.8 Doublet (d) J ≈ 8.5-9.0 Hz (ortho coupling)

Note: Values are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. googleapis.com In the proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the quinazoline (B50416) ring system. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms.

The carbons of the pyrimidine ring (C-2 and C-4) will appear significantly downfield. The carbon atom directly bonded to the iodine (C-7) is a key feature; its signal is expected at a much lower chemical shift (upfield) compared to the other benzene ring carbons due to the "heavy atom effect" of iodine. googleapis.com The remaining carbon signals can be assigned based on their electronic environment and by comparison with related structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-4 ~160
C-5 ~128
C-6 ~138
C-7 ~97
C-8 ~130
C-4a ~126
C-8a ~151

Note: Values are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide correlation data that helps in the unambiguous assignment of the ¹H and ¹³C NMR spectra, which can be complex for polycyclic aromatic systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, a cross-peak would be expected between the H-5 and H-6 protons, confirming their ortho relationship. A weaker cross-peak might also be observed between H-6 and H-8, indicating their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal (H-2, H-4, H-5, H-6, H-8) to its corresponding carbon signal (C-2, C-4, C-5, C-6, C-8), confirming their direct attachment. The quaternary carbons (C-4a, C-7, C-8a) would not show any correlation in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and piecing together the molecular structure. For instance, the H-5 proton would show correlations to C-4, C-7, and C-4a, while the H-2 proton would show correlations to C-4 and C-8a.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound from its measured mass. For this compound (C₈H₅IN₂), the calculated monoisotopic mass is 255.9548 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with an m/z value that matches this calculated exact mass, thereby confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules that can be protonated or deprotonated. When coupled with a mass spectrometer, ESI-MS analysis of this compound would typically be performed in positive ion mode. Due to the presence of basic nitrogen atoms in the quinazoline ring, the molecule is readily protonated. The resulting ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 256.96. This confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. specac.commsu.edu For quinazoline derivatives, IR spectra provide a unique fingerprint, revealing characteristic vibrations of the heterocyclic ring system and its substituents.

The analysis of IR spectra for iodo-substituted quinazolines involves identifying key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinazoline ring are observed in the 1620-1450 cm⁻¹ region. vscht.cz The presence of the iodine substituent is characterized by a C-I stretching vibration, which is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹, although it can be difficult to assign definitively from the fingerprint region.

Table 1: General Characteristic IR Absorption Bands for Substituted Quinazolines This table is illustrative and based on general principles of IR spectroscopy for related compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N Stretch (pyrimidine ring)1620 - 1550Medium-Strong
Aromatic C=C Stretch (fused rings)1580 - 1450Medium-Strong
C-H In-plane Bending1250 - 1000Weak
C-I Stretch600 - 500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. technologynetworks.commsu.edu The photophysical properties, including absorption and emission, of quinazoline derivatives are of significant interest due to their potential applications in materials science. mdpi.com

The electronic absorption properties of iodoquinazoline derivatives have been investigated to understand the influence of substituents on their intramolecular charge transfer (ICT) characteristics. mdpi.com Studies on 2-aryl-4-chloro-6-iodoquinazolines in dichloromethane (B109758) (CH₂Cl₂) reveal multiple absorption bands. mdpi.comresearchgate.net Typically, these compounds exhibit intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system, and sometimes a lower energy band corresponding to an ICT transition. mdpi.com The position and intensity of these bands are sensitive to the nature of the substituents on the quinazoline core.

Table 2: Electronic Absorption Data for Selected 6-Iodoquinazoline Derivatives in CH₂Cl₂ Data sourced from studies on related 6-iodo derivatives, as specific data for this compound was not available.

Compoundλmax (nm)
2-Phenyl-4-chloro-6-(phenylethynyl)quinazoline283, 354
2-(4-Fluorophenyl)-4-chloro-6-(phenylethynyl)quinazoline282, 355
2-(4-Methoxyphenyl)-4-chloro-6-(phenylethynyl)quinazoline285, 360
Source: Adapted from Mphahlele, M.J., et al. (2015) mdpi.comresearchgate.net

Emission spectroscopy investigates the light emitted by a substance after it has absorbed light. iitk.ac.incrunchchemistry.co.uk The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, quantifies the efficiency of the emission process. jascoinc.com

For quinazoline derivatives, fluorescence properties are highly dependent on their structure and substitution pattern. researchgate.net The presence of a heavy atom like iodine often leads to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state and reduces fluorescence. mdpi.com However, strategic placement of electron-donating and accepting groups can still result in fluorescent compounds.

Studies on polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines show that these molecules can exhibit fluorescence. mdpi.comresearchgate.net Their emission maxima and quantum yields are influenced by the substituents and the solvent polarity, which affects the stability of the excited state. mdpi.comresearchgate.net

Table 3: Emission Data for Selected 6-Iodoquinazoline Derivatives in CH₂Cl₂ Data sourced from studies on related 6-iodo derivatives, as specific data for this compound was not available.

Compoundλem (nm)Quantum Yield (ΦF)
2,4-Di(4-methoxyphenyl)-6-(phenylethynyl)quinazoline4500.26
2-(4-Methoxyphenyl)-4-(4-fluorophenyl)-6-(phenylethynyl)quinazoline4480.23
2-Phenyl-4-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline4430.15
Source: Adapted from Mphahlele, M.J., et al. (2015) mdpi.comresearchgate.net

Electronic Absorption Studies

Single Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure. brynmawr.edu

While the crystal structure for the parent this compound is not detailed in the provided search results, crystallographic analyses of closely related derivatives confirm the planarity of the quinazoline ring system. vulcanchem.com X-ray diffraction studies on substituted triazolo-pyridazino-indoles, which are also fused heterocyclic systems, demonstrate how this technique confirms molecular architecture and reveals details about intermolecular interactions, such as hydrogen bonds and non-covalent interactions, that stabilize the crystal structure. mdpi.com The data obtained from such studies are crucial for understanding structure-property relationships.

Table 4: Illustrative Crystallographic Data for a Fused Heterocyclic System This table presents example data for a related heterocyclic compound to illustrate the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound was not found.

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)5.9308
b (Å)10.9695
c (Å)14.7966
α (°)100.50
β (°)98.61
γ (°)103.81
Volume (ų) 896.9
Source: Adapted from data on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Theoretical and Computational Investigations of 7 Iodoquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems like atoms and molecules. wikipedia.org It has become an essential instrument for designing drug molecules and studying reaction mechanisms due to its precision in resolving electronic structures. nih.gov DFT calculations are based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. nih.govmdpi.com The accuracy of DFT calculations depends significantly on the choice of functionals and basis sets. sumitomo-chem.co.jp

DFT calculations are employed to analyze the electronic landscape of 7-Iodoquinazoline, providing insights into its reactivity and stability. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP) maps, and natural atomic charges.

The HOMO and LUMO energies are critical in defining the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For quinazoline (B50416) derivatives, DFT studies often show that the electron density in the HOMO is distributed across the quinazoline ring system, while the LUMO is also localized on the heterocyclic core. ekb.eg

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. mdpi.com In this compound, the nitrogen atoms of the quinazoline ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the area around the carbon attached to the iodine atom would show electron-poor regions.

Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution by calculating the natural atomic charges on each atom. This helps in quantifying the polarity of bonds and identifying reactive centers within the molecule.

Table 1: Representative Calculated Electronic Properties of this compound

ParameterRepresentative ValueSignificance
E_HOMO ~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E_LUMO ~ -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 5.3 eVIndicates chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.com
Dipole Moment (µ) ~ 2.5 DebyeMeasures the overall polarity of the molecule.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. core.ac.ukscispace.com This allows for the mapping of the entire reaction pathway, providing insights that are often difficult to obtain experimentally. researchgate.net

For this compound, DFT calculations can be applied to study its synthesis, such as the iodination-cyclization of substituted benzamides. researchgate.net By modeling the proposed steps, researchers can determine the most energetically favorable pathway. For instance, calculations can validate the structures of intermediates and transition states, confirming or refuting a postulated mechanism. researchgate.net DFT has been successfully used to investigate various reactions involving quinazoline scaffolds, including substitutions and metal-catalyzed coupling reactions. sumitomo-chem.co.jp The theoretical models can predict activation energies, which are crucial for understanding reaction kinetics. chemrxiv.org

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural characterization of molecules. core.ac.ukolemiss.edu By calculating properties like vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), theoretical spectra can be generated and compared with experimental data. scirp.org

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the positions and intensities of vibrational bands in the infrared spectrum. This is valuable for assigning specific peaks to the corresponding molecular vibrations, such as C-H stretches, C=N stretches, and vibrations involving the C-I bond.

NMR Spectra: DFT can compute the chemical shifts (δ) for ¹H and ¹³C atoms. Good correlation between calculated and experimental NMR data serves as strong evidence for the proposed molecular structure. mdpi.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. scirp.org This allows for the prediction of the absorption maxima (λ_max) in the UV-Vis spectrum, corresponding to π→π* and n→π* transitions within the quinazoline chromophore.

The Bond Dissociation Energy (BDE) is a fundamental measure of bond strength, and its calculation is critical for understanding the reactivity of this compound, particularly in reactions involving the cleavage of the C7-I bond. DFT provides a reliable method for computing BDEs. nih.govbeilstein-journals.org

The homolytic BDE of the C-I bond is the enthalpy change associated with breaking the bond to form a 7-quinazolinyl radical and an iodine radical. This value is crucial for predicting the molecule's behavior in radical reactions and photolytic processes. Specific DFT functionals, such as B3P86 or M06-2X, have been shown to be particularly accurate for calculating BDEs in halogenated molecules. beilstein-journals.orgresearchgate.net The calculated BDE for the C-I bond in a related isomer, 2-Chloro-6-iodoquinazoline, highlights the feasibility of such computations. vulcanchem.com

Table 2: Representative Calculated Bond Dissociation Energy (BDE) for this compound

BondBDE (kcal/mol)Computational Method/FunctionalSignificance
C7–I~ 65-70DFT / M06-2XIndicates the energy required to break the C-I bond, key for predicting reactivity in coupling and radical reactions. beilstein-journals.org

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations (if applicable for reactivity)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com While DFT provides static, energy-minimized views of molecules, MD simulations offer a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.govucl.ac.uk

For this compound, MD simulations can be used to explore its conformational flexibility and how it interacts with other molecules. This is particularly relevant for understanding its reactivity in solution. For instance, simulations can model how solvent molecules arrange around the solute, affecting the stability of reactants and transition states in a chemical reaction. MD simulations have been applied to study derivatives like 1-alkyl-6-iodoquinazoline, demonstrating their utility in this class of compounds. researchgate.net By using reactive force fields (like ReaxFF), MD can even simulate chemical reactions, providing insights into reaction dynamics at an atomistic level. ucl.ac.uk

Quantitative Structure-Activity Relationships (QSAR) in a Purely Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. wikipedia.orgnih.gov While often used for biological activity, the QSAR methodology can be applied in a purely chemical context, where it is often termed Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.orgresearchgate.net

In this context, a QSPR/QSRR model for this compound and its derivatives would correlate structural or electronic descriptors with a chemical property, such as reaction rate constants, equilibrium constants, or chromatographic retention times. The descriptors used in these models are often calculated using DFT. orientjchem.org

Key electronic descriptors include:

HOMO and LUMO energies

Atomic charges on specific atoms (e.g., the nitrogen or iodine atoms)

Dipole moment

Molecular polarizability

By developing a statistically validated QSPR model for a series of quinazoline derivatives, one could predict the reactivity or other chemical properties of new, unsynthesized compounds based solely on their calculated descriptors. orientjchem.orgoecd.org

Advanced Computational Modeling for Chemical Design

Advanced computational modeling has emerged as an indispensable tool in modern chemical and materials science, providing deep insights into molecular structures, properties, and reactivity. researcher.lifenih.gov These in silico approaches, particularly those rooted in quantum mechanics, allow for the detailed theoretical examination of compounds like this compound, guiding the rational design of novel functional molecules. researcher.lifechemrxiv.org

Computational chemistry methods, such as Density Functional Theory (DFT), are frequently employed to predict the geometric and electronic properties of molecules with a high degree of accuracy. spectroscopyonline.comnumberanalytics.com DFT calculations can determine optimized molecular geometries, including bond lengths and angles, by finding the minimum energy conformation of a molecule. cp2k.orgnih.gov For a molecule like this compound, with its fused heterocyclic ring system, computational modeling can elucidate the subtle interplay of steric and electronic effects introduced by the iodine substituent.

The electronic properties of a molecule, which are critical for understanding its reactivity and potential applications, can also be thoroughly investigated using computational techniques. aps.orgscirp.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. scirp.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and its susceptibility to electronic excitation. scirp.org

Furthermore, computational models can predict vibrational frequencies, which correspond to the periodic motions of atoms within the molecule. wikipedia.org These calculated frequencies can be correlated with experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy, to confirm the structure of a synthesized compound. numberanalytics.com For a molecule with multiple atoms like this compound, there are numerous normal modes of vibration, each with a characteristic frequency. wikipedia.orglibretexts.org

The following tables represent hypothetical data that would be generated from such a computational study on this compound, based on the types of information typically reported in the literature for similar molecules. researchgate.netelte.hu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.32 Å
N1-C8a1.38 Å
C4-N31.31 Å
N3-C4a1.39 Å
C5-C61.37 Å
C6-C71.40 Å
C7-C81.38 Å
C8-C8a1.41 Å
C7-I2.10 Å
Bond AngleN1-C2-N3127.5°
C2-N3-C4a116.0°
C5-C6-C7120.5°
C6-C7-I119.8°

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-311G(d,p))

PropertyCalculated Value
HOMO Energy-6.50 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap5.25 eV
Dipole Moment2.15 D

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound (DFT/B3LYP/6-311G(d,p))

Frequency (cm⁻¹)Assignment
3080C-H stretch (aromatic)
1615C=N stretch
1580C=C stretch (ring)
1250C-H in-plane bend
820C-H out-of-plane bend
530C-I stretch

These tables illustrate the type of detailed information that advanced computational modeling can provide. Such data is foundational for the rational design of new chemical entities based on the this compound scaffold. By understanding the fundamental properties of the parent molecule, chemists can make informed decisions about where to make modifications to achieve desired characteristics in novel derivatives.

Future Directions and Emerging Research Avenues in 7 Iodoquinazoline Chemistry

The 7-iodoquinazoline scaffold, a halogenated derivative of the quinazoline (B50416) heterocyclic system, represents a versatile building block in medicinal chemistry and material science. The presence of the iodine atom at the C7 position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. As research progresses, several key areas are emerging that promise to redefine the synthetic and applicational landscape of this compound. These future directions focus on developing more efficient and sustainable synthetic methods, exploring novel reactivity, and expanding its use into advanced materials and data-driven discovery.

Q & A

Q. How to design a robust in vivo study to evaluate this compound’s efficacy while minimizing animal use?

  • Methodology : Follow ARRIVE guidelines:
  • Use power analysis to determine minimum group sizes.
  • Include positive/negative controls (e.g., known kinase inhibitors).
  • Apply non-invasive imaging (PET/MRI) to reduce terminal endpoints .
  • Ethics : Obtain IACUC approval and disclose protocol IDs in the methods section .

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